Perfluorocyclohexylmethyl acrylate

説明

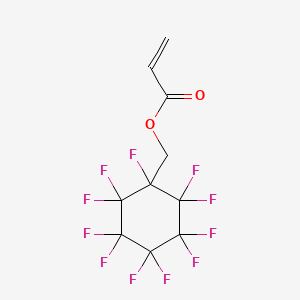

Structure

2D Structure

特性

IUPAC Name |

(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F11O2/c1-2-4(22)23-3-5(11)6(12,13)8(16,17)10(20,21)9(18,19)7(5,14)15/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGWOALFBHODRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F11O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379782 | |

| Record name | (Perfluorocyclohexyl)methyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40677-94-9 | |

| Record name | (1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexyl)methyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40677-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, (1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040677949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, (1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Perfluorocyclohexyl)methyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Perfluorocyclohexylmethyl Acrylate Monomers and Their Precursors

Chemical Synthesis Pathways of Perfluorocyclohexylmethyl Acrylate (B77674)

The primary and most direct method for the synthesis of perfluorocyclohexylmethyl acrylate is the esterification of (perfluorocyclohexyl)methanol with an acrylic acid derivative. Due to the high stability of the perfluorinated alcohol, the use of a more reactive acylating agent than acrylic acid itself is generally preferred to achieve efficient conversion.

A common and effective pathway involves the reaction of (perfluorocyclohexyl)methanol with acryloyl chloride. google.com This method takes advantage of the high reactivity of the acid chloride to drive the esterification reaction to completion. The synthesis is typically conducted in the presence of a catalyst and a polymerization inhibitor to prevent the newly formed acrylate monomer from undergoing premature polymerization.

The general reaction can be represented as follows:

C₆F₁₁CH₂OH + CH₂=CHCOCl → C₆F₁₁CH₂O₂CCH=CH₂ + HCl

A suitable catalyst for this type of reaction is barium chloride (BaCl₂). google.com The reaction is often carried out in a controlled environment, for instance, under a nitrogen atmosphere, to prevent side reactions. A polymerization inhibitor, such as hydroquinone or pyrogallic acid, is crucial to stabilize the product. google.com The reaction temperature is typically elevated to facilitate the reaction, often to the reflux temperature of the reaction mixture, followed by a period of heating to ensure maximum conversion. google.com

Upon completion of the reaction, the crude product is typically subjected to a purification process. This may involve washing with an aqueous solution to remove the catalyst and any unreacted acid chloride, followed by drying and fractional distillation under reduced pressure to isolate the pure this compound monomer. google.com

| Reaction Component | Typical Role and Conditions |

| (Perfluorocyclohexyl)methanol | Primary reactant, fluorinated alcohol |

| Acryloyl Chloride | Acylating agent |

| Barium Chloride | Catalyst |

| Pyrogallic Acid | Polymerization inhibitor |

| Reaction Temperature | Elevated, often to reflux |

| Purification | Washing and fractional distillation |

Precursor Reactant Considerations in Monomer Production

The quality and purity of the precursor reactants are paramount in the successful synthesis of high-purity this compound. The two primary precursors are (perfluorocyclohexyl)methanol and the acryloyl moiety source, typically acryloyl chloride.

(Perfluorocyclohexyl)methanol: This key precursor is a fluorinated alcohol that provides the perfluorinated functional group to the final monomer. It is essential that the (perfluorocyclohexyl)methanol used is of high purity, as impurities can lead to side reactions and the formation of undesirable byproducts that may be difficult to separate from the final product. The synthesis of (perfluorocyclohexyl)methanol itself can be achieved through the reduction of corresponding perfluorinated carboxylic acid esters. fluorine1.rufluorine1.ru

Acryloyl Chloride: The purity of acryloyl chloride is also critical. It should be free from impurities such as acrylic acid and other acyl chlorides, which could lead to the formation of different acrylate esters. As acryloyl chloride is highly reactive and susceptible to polymerization, it is often used with a stabilizer.

The molar ratio of the reactants is another important consideration. An excess of acryloyl chloride may be used to ensure the complete conversion of the more valuable (perfluorocyclohexyl)methanol. google.com

Analytical Techniques for Monomer Purity Assessment in Research Scale Syntheses

A comprehensive suite of analytical techniques is employed to assess the purity of the synthesized this compound monomer and to characterize its chemical structure.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for determining the purity of the monomer and identifying any volatile impurities. shimadzu.com The gas chromatograph separates the components of the sample, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification. For fluorinated compounds, specific GC columns and MS settings may be optimized to achieve good separation and detection. shimadzu.com Pyrolysis-GC/MS can also be utilized for the characterization of acrylate networks. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of the monomer.

¹H NMR: Proton NMR is used to identify the protons in the molecule, particularly those of the acrylate group (CH₂=CH-) and the methylene group adjacent to the perfluorocyclohexyl ring (-CH₂-). The chemical shifts and coupling constants of these protons provide confirmation of the ester formation.

¹⁹F NMR: Fluorine-19 NMR is crucial for characterizing the perfluorocyclohexyl group. The complex splitting patterns and chemical shifts of the fluorine atoms provide detailed information about the structure and purity of the fluorinated moiety. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the monomer. Characteristic absorption bands for the ester carbonyl group (C=O), the carbon-carbon double bond (C=C) of the acrylate group, and the carbon-fluorine bonds (C-F) of the perfluorocyclohexyl ring would be expected in the FTIR spectrum of this compound.

The combination of these analytical techniques provides a comprehensive assessment of the purity and structural integrity of the synthesized this compound monomer, ensuring its suitability for polymerization and other applications.

| Analytical Technique | Information Obtained | Typical Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity, identification of volatile impurities, molecular weight | Quantitative and qualitative analysis of monomer purity |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Presence and environment of protons (acrylate and methylene groups) | Structural confirmation of the acrylate moiety |

| ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) | Presence and environment of fluorine atoms | Characterization of the perfluorocyclohexyl group |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (C=O, C=C, C-F) | Confirmation of ester formation and presence of key functional groups |

Polymerization Mechanisms and Kinetic Studies of Perfluorocyclohexylmethyl Acrylate

Homopolymerization Investigations

The homopolymerization of perfluorocyclohexylmethyl acrylate (B77674) is crucial for understanding its intrinsic reactivity and for producing materials where the properties are dominated by the perfluorocyclohexyl moiety.

Radical Polymerization Initiation Systems and Their Efficacy

The free-radical polymerization of perfluorocyclohexylmethyl acrylate, much like other acrylate monomers, can be initiated by thermal or photochemical decomposition of a suitable initiator. Common initiators for such systems include azo compounds and peroxides.

Azo-bis(isobutyronitrile) (AIBN) is a frequently used thermal initiator due to its predictable first-order decomposition kinetics. For the polymerization of fluorinated acrylates, AIBN has demonstrated effectiveness in solution polymerization. researchgate.net Redox initiation systems, such as the combination of benzoyl peroxide (BPO) and N,N-dimethylaniline (DMA), are also viable, particularly for bulk polymerization at or near room temperature, as they can generate radicals at lower temperatures than thermal initiators alone. mdpi.comnih.gov The efficacy of these initiators is dependent on the reaction solvent and temperature. For instance, the choice of solvent can influence the initiator decomposition rate and the solubility of the resulting polymer.

The initiation of polymerization can also be achieved using more advanced techniques like atom transfer radical polymerization (ATRP), which allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. scilit.com While specific studies on this compound are limited, research on other fluorinated acrylates suggests that initiators like ethyl α-bromoisobutyrate in the presence of a suitable catalyst would be effective.

Kinetic Analysis of Monomer Conversion and Polymerization Rates

The kinetics of homopolymerization provide insight into the reaction rate and the time required to achieve a certain monomer conversion. For acrylate polymerizations, the rate of polymerization (Rp) is typically dependent on the monomer and initiator concentrations. youtube.com

Kinetic studies of structurally similar perfluoroalkyl acrylates have shown that the polymerization generally follows classical free-radical polymerization kinetics. mdpi.com The polymerization rate often increases with higher monomer and initiator concentrations. A typical kinetic profile would show an initial induction period, followed by a period of rapid polymerization, and finally, a leveling off of the conversion as the monomer is consumed and diffusion limitations become significant at high viscosity.

Below is a representative data table illustrating the kinetics of a typical perfluoroalkyl acrylate homopolymerization.

| Time (min) | Monomer Conversion (%) | Polymerization Rate (%/min) |

| 0 | 0 | 0 |

| 30 | 15 | 0.5 |

| 60 | 35 | 0.67 |

| 90 | 55 | 0.67 |

| 120 | 70 | 0.5 |

| 180 | 85 | 0.25 |

| 240 | 90 | 0.08 |

Influence of Initiator Concentration and Reaction Conditions on Polymerization Dynamics

The concentration of the initiator has a profound effect on the polymerization dynamics. An increase in initiator concentration generally leads to a higher rate of polymerization because more primary radicals are generated, leading to a higher concentration of growing polymer chains. nih.govresearchgate.net However, this also typically results in the formation of polymers with lower average molecular weight, as the increased number of chains leads to a higher probability of termination reactions. researchgate.net

The relationship between the rate of polymerization (Rp), initiator concentration ([I]), and the resulting polymer's degree of polymerization (DP) can be generally described by the following proportionalities for free-radical polymerization:

Rp ∝ [I]^(1/2)

DP ∝ 1 / [I]^(1/2)

Reaction conditions such as temperature also play a critical role. Higher temperatures increase the rate of initiator decomposition, thus increasing the polymerization rate. However, excessively high temperatures can also lead to side reactions and a broader molecular weight distribution.

The following table illustrates the typical effect of initiator concentration on the polymerization rate and molecular weight of a polyacrylate.

| Initiator Concentration (mol/L) | Polymerization Rate (mol/L·s) | Number-Average Molecular Weight ( g/mol ) |

| 0.005 | 1.2 x 10⁻⁴ | 150,000 |

| 0.010 | 1.7 x 10⁻⁴ | 105,000 |

| 0.020 | 2.4 x 10⁻⁴ | 75,000 |

| 0.040 | 3.4 x 10⁻⁴ | 53,000 |

Copolymerization Strategies with this compound

Copolymerization of this compound with conventional monomers is a practical approach to tailor the properties of the final material, balancing the unique characteristics of the fluorinated monomer with the cost and processability of common monomers.

Copolymerization with Conventional Acrylate and Methacrylate (B99206) Monomers

This compound can be copolymerized with a variety of conventional acrylate and methacrylate monomers, such as methyl methacrylate (MMA) and butyl acrylate (BA), via free-radical polymerization. researchgate.netmdpi.com The incorporation of the fluorinated monomer can significantly alter the properties of the resulting copolymer, imparting lower surface energy, and enhanced thermal and chemical stability.

The reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer. For many fluorinated acrylates, the reactivity ratios when copolymerized with non-fluorinated acrylates or methacrylates suggest a tendency towards random or alternating copolymerization rather than the formation of long homopolymer blocks. researchgate.netsapub.orgnsf.gov For instance, studies on the copolymerization of other perfluoroalkyl acrylates with MMA have shown that the fluorinated monomer is often more reactive than MMA. researchgate.net

Emulsion Polymerization Methodologies

Emulsion polymerization is a versatile technique for producing high molecular weight polymers at a high polymerization rate and with good heat dissipation. For hydrophobic monomers like this compound, emulsion polymerization presents a viable method for creating aqueous dispersions of the polymer. researchgate.net

The process typically involves emulsifying the monomer in water with the aid of a surfactant. Due to the hydrophobic and lipophobic nature of fluorinated monomers, conventional surfactants may not be sufficient. Therefore, specialized fluorinated surfactants or polymerizable surfactants (surfmers) are often employed to achieve stable emulsions. researchgate.netmdpi.com The use of a polymerizable emulsifier can covalently bond the surfactant to the polymer particles, preventing its migration in the final product. researchgate.net

A common approach is seeded emulsion polymerization, where a pre-existing latex is used as the seed for subsequent monomer polymerization. This allows for better control over the particle size and morphology. researchgate.net The resulting latex particles often exhibit a core-shell structure, where the more hydrophobic fluorinated polymer segments tend to migrate to the surface of the particles, creating a fluorine-rich shell. This is particularly advantageous for applications requiring low surface energy, such as coatings and surface modifiers.

The polymerization is typically initiated by a water-soluble initiator, such as potassium persulfate. The reaction temperature is controlled to maintain a steady polymerization rate and prevent coagulation of the latex.

Miniemulsion Polymerization Techniques

Miniemulsion polymerization is a significant technique for synthesizing fluorinated acrylate copolymers. This method involves creating a stable emulsion of monomer droplets with a size range of 50 to 500 nm. Each droplet effectively acts as a tiny batch reactor. The use of a co-stabilizer, such as hexadecane, is crucial in preventing the degradation of the miniemulsion through Ostwald ripening. This technique is particularly advantageous for polymerizing highly hydrophobic monomers like this compound, as it overcomes issues related to their low water solubility. cityu.edu.hkucr.eduresearchgate.net

In a typical miniemulsion polymerization process, the monomer phase, containing the fluorinated acrylate, a comonomer, and a co-stabilizer, is dispersed in an aqueous phase containing a surfactant. This coarse emulsion is then subjected to high shear, using methods like ultrasonication, to form a stable miniemulsion. The polymerization is then initiated, often by a water-soluble initiator like potassium persulfate (KPS). ucr.edu The particle nucleation primarily occurs within the monomer droplets, leading to polymer particles that are essentially a one-to-one copy of the initial droplets. cityu.edu.hkucr.edu

Research has shown that the size of the final polymer particles can be controlled by adjusting the concentration of the emulsifier. cityu.edu.hk For instance, in the miniemulsion copolymerization of dodecafluoroheptyl methacrylate (DFHMA), methyl methacrylate (MMA), and butyl acrylate (BA), increasing the emulsifier concentration from 1.5 wt% to 4.5 wt% resulted in a decrease in the average particle size from 98.5 nm to 72.3 nm. cityu.edu.hk

Copolymerization with Other Fluorinated Monomers

This compound can be copolymerized with a variety of other fluorinated monomers to tailor the properties of the resulting polymers. researchgate.netpolysciences.comgoogle.com These copolymers are valued for their low surface energy, chemical resistance, and hydrophobicity. polysciences.com The choice of comonomer allows for the fine-tuning of properties such as the refractive index and thermal stability. researchgate.netpolysciences.com

Examples of fluorinated comonomers include:

Trifluoroethyl methacrylate (TFEM) researchgate.net

Hexafluorobutyl methacrylate (HFBM) researchgate.net

Dodecafluoroheptyl methacrylate (DFHM) researchgate.net

Perfluoroalkylethyl acrylates researchgate.net

The reactivity ratios of the monomers in the copolymerization process determine the composition and structure of the final copolymer. researchgate.net For instance, studies on the copolymerization of perfluoroalkylethyl acrylates with styrene (B11656) have been conducted to determine these reactivity ratios using methods like the Kelen-Tüdös method. researchgate.net The thermal properties of these copolymers, as investigated by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are often influenced by the content of the fluorinated acrylate in the copolymer. researchgate.net

Advanced Copolymerization Approaches

Copper(0)-mediated reversible deactivation radical polymerization (Cu(0)-RDRP) is an advanced technique that allows for the synthesis of polymers with well-defined architectures, low dispersity, and high end-group fidelity. nih.govnih.govwikipedia.org This method is a type of controlled radical polymerization that utilizes metallic copper as a catalyst in conjunction with a ligand. wikipedia.org A significant advantage of some Cu(0)-RDRP systems is their tolerance to oxygen, which simplifies the experimental setup by eliminating the need for rigorous deoxygenation procedures. nih.govnih.gov

This technique has been successfully employed for the polymerization of a wide range of monomers, including acrylates, methacrylates, and styrene. nih.gov The polymerization proceeds in a controlled manner, allowing for the synthesis of block copolymers with predictable molecular weights and narrow molecular weight distributions. rsc.orgrsc.org The mechanism involves the reversible activation and deactivation of the propagating polymer chains by the copper catalyst. wikipedia.org

Table 2: Key Features of Cu(0)-Mediated RDRP

| Feature | Description |

| Control | Excellent control over molecular weight, dispersity, and architecture. nih.govnih.gov |

| Monomer Scope | Applicable to a wide range of monomers including acrylates. nih.gov |

| Oxygen Tolerance | Can be performed without rigorous deoxygenation. nih.govnih.gov |

| Catalyst System | Typically involves Cu(0) and a suitable ligand (e.g., Me6TREN). wikipedia.org |

| Versatility | Can be used to synthesize homopolymers and block copolymers. rsc.orgrsc.org |

Copolymers containing activated ester groups are valuable platforms for post-polymerization modification, allowing for the introduction of a wide range of functional groups. nih.govnih.govrsc.orgosti.gov The synthesis of such copolymers can be achieved through controlled radical polymerization techniques like Cu(0)-RDRP. nih.gov

For example, copolymers of pentafluorophenyl methacrylate and p-nitrophenyl methacrylate have been synthesized with varying compositions. nih.gov These activated ester groups exhibit different reactivities, enabling selective or sequential modification with nucleophiles like primary amines and alcohols. nih.gov This approach offers a versatile route to functional polymers with tailored properties. The reactivity of the ester groups can be influenced by factors such as intramolecular activation through hydrogen bonding. nih.gov

The ability to perform post-polymerization modifications on copolymers of this compound with activated ester comonomers would open up possibilities for creating highly specialized fluorinated materials with diverse functionalities.

Specialized Polymerization Techniques for Structured Materials

The synthesis of structured polymeric materials often requires specialized polymerization techniques. For fluorinated polymers, methods that allow for precise control over the polymer architecture are particularly important for achieving desired material properties.

For instance, the synthesis of core-shell fluorinated acrylate copolymers can be achieved through techniques like emulsion or miniemulsion polymerization. researchgate.net In these systems, the hydrophobic fluorinated segments tend to migrate to the surface, creating a low-energy, repellent outer layer. researchgate.net

Furthermore, the combination of fluorinated monomers with other functional monomers, such as those containing silane (B1218182) groups, can lead to hybrid materials with unique properties. researchgate.net Solution polymerization has been used to prepare copolymers of hexafluorobutyl acrylate and γ-(trimethoxysilyl) propyl methacrylate, resulting in materials with low surface energy. researchgate.net

The use of cyclodextrins in aqueous solution polymerization has also been explored to solubilize hydrophobic fluorinated monomers, enabling their copolymerization with hydrophilic monomers. dntb.gov.ua This approach allows for the creation of amphiphilic copolymers with interesting self-assembly properties.

Initiated Chemical Vapor Deposition (iCVD) for Thin Film Fabrication

Initiated Chemical Vapor Deposition (iCVD) is a vapor-phase polymerization technique that enables the synthesis of polymer thin films directly on a substrate. nih.gov This method is particularly advantageous for monomers like this compound as it operates at low temperatures, thus preserving the chemical integrity of the functional groups. researchgate.net The iCVD process involves introducing the monomer and a radical initiator into a vacuum chamber. acs.org The initiator, typically a peroxide, is thermally decomposed by heated filaments, generating free radicals that initiate the polymerization of the adsorbed monomer on a temperature-controlled substrate. acs.org This solvent-free approach allows for the creation of uniform, high-purity, and conformal polymer films over complex geometries. nih.govsvc.org

The kinetics of iCVD polymerization are influenced by several process parameters, including substrate temperature, monomer flow rate, and initiator concentration. For fluorinated acrylates, the deposition rate generally increases with decreasing substrate temperature, which enhances monomer adsorption on the surface. acs.org The ability to fine-tune these parameters allows for precise control over the resulting film's properties, including thickness, molecular weight, and morphology. nih.govresearchgate.net

Directed Growth of Micro- and Nanostructured Polymer Films

The iCVD process facilitates the directed growth of micro- and nanostructured polymer films of pFCHMA by carefully controlling the deposition conditions. The formation of these structures is a result of a self-assembly process during film growth. svc.org By manipulating the interplay between polymerization kinetics and monomer diffusion on the surface, various morphologies, such as nanowires, coral-like structures, and wrinkled surfaces, can be achieved. researchgate.netnih.gov

For instance, studies on similar fluorinated acrylates like poly(1H,1H,2H,2H-perfluorodecyl acrylate) (pPFDA) have shown that the ratio of initiator to monomer flow rate is a critical parameter in determining the structural and morphological properties of the resulting films. acs.org A higher initiator concentration can lead to a higher density of nucleation sites, influencing the subsequent growth and aggregation of polymer chains. The growth of these structured films is not limited to solid substrates; iCVD has been successfully used to form microstructured films on liquid surfaces as well. nih.gov This is achieved through the simultaneous aggregation of the polymer at the liquid-vapor interface and the wetting of the growing polymer aggregates by the liquid. nih.gov

The ability to create these structured surfaces is of significant technological interest as it can dramatically alter the physicochemical properties of the material, such as its chemical affinity, mechanical stability, and surface energy. acs.org For example, the creation of hierarchical structures can lead to superhydrophobic surfaces.

Below is a table summarizing the influence of key iCVD parameters on the morphology of fluorinated acrylate polymer films, which can be considered analogous for pFCHMA.

| Parameter | Effect on Morphology | Resulting Structures |

| Substrate Temperature | Lower temperatures increase monomer adsorption, potentially leading to higher nucleation density and more uniform films. Higher temperatures can favor different crystalline orientations. | Smooth films, oriented crystalline structures. |

| Initiator-to-Monomer Ratio | Affects the density of initiation sites and polymerization rate, influencing the size and density of nanostructures. | Control over the density and size of nanowires or aggregates. |

| Monomer Flow Rate | Influences the surface concentration of the monomer, which can affect the growth regime (e.g., island vs. columnar growth). | Can transition between different growth modes, affecting overall film texture. |

| Deposition Time | Directly controls the height and aspect ratio of the grown micro- and nanostructures. | Taller and more developed structures with longer deposition times. |

Mechanisms of Crystallization-Directed Nucleation and Morphological Control

The formation of ordered micro- and nanostructures in pFCHMA films deposited by iCVD is often driven by crystallization-directed nucleation and growth. thieme-connect.de Semicrystalline polymers, including many fluorinated acrylates, exhibit a tendency to form ordered domains, and the iCVD process can be tailored to control this crystallization behavior. byu.edu

The process begins with the nucleation of polymer crystals from the amorphous polymer melt or the adsorbed monomer layer on the substrate. byu.edu The orientation and subsequent growth of these initial nuclei are highly dependent on the iCVD process conditions. For example, the substrate temperature can influence the mobility of polymer chains and their ability to arrange into a crystalline lattice. acs.org

Recent research on similar fluorinated polymers has indicated that the interplay between the polymer's intrinsic crystalline properties and the deposition kinetics dictates the final morphology. acs.org For some fluoropolymers, a lamellar structure is often observed, where the fluorinated side chains of the acrylate polymer align. acs.org The control over the crystallographic orientation—whether the side chains are oriented parallel or perpendicular to the substrate surface—can have a profound impact on the surface properties of the film. researchgate.net

The mechanism can be described as a two-step process in some cases, where an initial nematic phase may form, acting as a precursor to the final crystalline structure. byu.edu The control over these nucleation and growth processes allows for the fabrication of films with tailored crystallinity, from completely amorphous to highly crystalline with preferred orientations. researchgate.net This fine-tuning of the crystalline structure is crucial for applications where specific optical or surface-wetting properties are desired. For instance, suppressing crystallization can lead to smooth, transparent films suitable for optical coatings, while promoting specific crystalline textures can enhance hydrophobicity. acs.orgnih.gov

The following table details the relationship between iCVD process parameters and the resulting crystalline characteristics of fluorinated acrylate films, providing a likely framework for understanding pFCHMA.

| iCVD Parameter | Influence on Crystallization | Resulting Film Property |

| Substrate Temperature | Affects the degree of undercooling and chain mobility, influencing both nucleation rate and crystal growth rate. acs.org | Control over the degree of crystallinity and crystal size. |

| Initiator/Monomer Ratio | Can affect the molecular weight and polydispersity, which in turn influences the ability of chains to crystallize. acs.org | Lower molecular weight may facilitate easier crystallization. |

| Copolymerization | Introducing a comonomer can disrupt the regular chain structure, thereby inhibiting or modifying crystallization. acs.orgnih.gov | Can produce amorphous and smooth films with tailored properties. |

| Annealing (Post-Deposition) | Thermal treatment after deposition can promote further crystallization and reorganization of the polymer chains. | Increased crystallinity and potentially different crystal phases. |

Polymer Architectures and Morphological Characteristics Derived from Perfluorocyclohexylmethyl Acrylate

Molecular Architecture and Chain Conformation in Poly(Perfluorocyclohexylmethyl Acrylate)

The molecular architecture of poly(this compound) is primarily defined by the arrangement of the monomer units along the polymer backbone. Typically synthesized through radical polymerization, p(PFCHMA) can be produced as a linear homopolymer. The bulky and rigid perfluorocyclohexyl group significantly influences the polymer's chain conformation. core.ac.ukresearchgate.net

Due to the steric hindrance imposed by the large side chains, the flexibility of the p(PFCHMA) backbone is expected to be considerably restricted. This leads to a more extended chain conformation in comparison to non-fluorinated polyacrylates. While specific studies on the conformational transitions of p(PFCHMA) are not widely available, research on structurally similar polymers, such as poly(cyclohexylmethyl methacrylate), has shown that conformational transitions can be induced by changes in temperature in solution. researchgate.net These transitions are detected by sharp changes in intrinsic viscosity and other thermodynamic parameters. researchgate.net It is plausible that p(PFCHMA) would exhibit similar behavior, with the fluorinated side groups likely influencing the transition temperature and the nature of the conformational change.

The introduction of fluorine is known to affect the conformational mobility of polymer chains, though often with only minor changes in steric hindrance compared to hydrogen. core.ac.ukresearchgate.net However, the combination of the cyclohexyl ring and perfluorination in p(PFCHMA) suggests a significant impact on chain stiffness.

| Parameter | Description | Expected Influence on p(PFCHMA) |

| Monomer Structure | Perfluorocyclohexylmethyl acrylate (B77674) | The bulky, fluorinated side group increases steric hindrance. |

| Polymer Architecture | Primarily linear homopolymer | Can be controlled via different polymerization techniques. |

| Chain Conformation | Extended due to steric hindrance | Reduced chain flexibility compared to non-fluorinated analogues. |

| Conformational Transitions | Potential for temperature-induced transitions | Expected to be influenced by the nature of the solvent and temperature. |

Supramolecular Assembly and Self-Organization Phenomena

The self-organization of fluorinated polymers is a key area of research, driven by their tendency to form structured materials with unique surface properties. researchgate.net For p(PFCHMA), the incompatibility between the highly fluorinated side chains and the hydrocarbon backbone, as well as with non-fluorinated environments, is a primary driver for supramolecular assembly. nih.gov

In solution and in the solid state, p(PFCHMA) is expected to exhibit self-organization to minimize free energy. This often results in the formation of ordered structures where the low-surface-energy perfluoroalkyl groups are oriented towards the surface or interface with air. nih.gov This phenomenon is well-documented for polymers with long-chain perfluoroalkyl side groups, which can form lamellar structures at surfaces. nih.gov While the perfluorocyclohexyl group is not a linear chain, its high fluorine content and distinct chemical nature would similarly drive phase separation and surface ordering.

The process of self-assembly can be influenced by various factors, including the polymer's molecular weight, the solvent used for casting films, and subsequent thermal annealing. nih.gov These organized structures are critical for achieving properties like superamphiphobicity. nih.gov The formation of these assemblies can be understood as a bottom-up construction of complex materials from molecular components, guided by non-covalent interactions. mdpi.comrsc.org

| Driving Force | Description | Consequence for p(PFCHMA) |

| Fluorine Incompatibility | The strong immiscibility of fluorocarbon and hydrocarbon segments. | Microphase separation and formation of ordered domains. |

| Low Surface Energy | The tendency of fluorinated groups to migrate to surfaces. | Creation of surfaces with low adhesion and wettability. |

| Non-covalent Interactions | van der Waals forces and dipole-dipole interactions. | Stabilization of self-assembled structures. nih.gov |

Characterization of Polymer Film and Nanostructure Morphologies

The morphology of films and nanostructures derived from p(PFCHMA) is intrinsically linked to its molecular architecture and self-organizing behavior. Various analytical techniques are employed to characterize these structures.

Vapor deposition is a solvent-free method for creating thin polymer films. thieme-connect.de While specific studies on vapor-deposited p(PFCHMA) and the formation of worm-like structures are not prominent in the literature, the morphology of vapor-deposited films is known to be influenced by deposition conditions and the chemical nature of the monomer. thieme-connect.de For other polymers, vapor deposition can lead to the formation of various nanostructures, including nanoparticles, nanotubes, and nanowires. thieme-connect.de The formation of specific morphologies like worm-like structures would likely depend on a delicate balance of surface diffusion, polymerization kinetics, and intermolecular forces during the deposition process. The rigid nature of the perfluorocyclohexyl group could potentially favor the formation of anisotropic, or worm-like, aggregates under specific deposition conditions.

Emulsion polymerization is a common technique for synthesizing fluorinated acrylate polymers, often resulting in latexes of core-shell nanoparticles. mdpi.com In a typical seeded emulsion polymerization of a fluorinated acrylate, a non-fluorinated acrylate or methacrylate (B99206) core is first polymerized, followed by the polymerization of the fluorinated monomer to form a shell. mdpi.com

For a hypothetical emulsion polymerization of this compound, one could envision the formation of core-shell particles with a p(PFCHMA) shell. The morphology and size of these particles are influenced by several factors:

Initiator Type : The choice of a water-soluble or oil-soluble initiator affects the location of radical generation and can influence the final particle morphology. researchgate.net

Monomer Feed Strategy : A semi-continuous feed of the fluorinated monomer onto the seed particles allows for controlled growth of the shell. mdpi.com

Surfactant Concentration : The concentration of emulsifiers must be carefully controlled to prevent the formation of new particles and ensure the growth of existing seed particles. google.com

Transmission electron microscopy (TEM) is a key technique for visualizing the core-shell structure of these nanoparticles. mdpi.com Dynamic light scattering (DLS) is used to measure the evolution of particle size during the polymerization process. researchgate.net

| Parameter | Influence on Particle Morphology and Size | Typical Values/Observations |

| Seed Particle Size | Determines the initial size of the core. | 50-100 nm |

| Monomer Ratio (Core:Shell) | Affects the thickness of the shell and the overall particle size. | Varies depending on desired properties. |

| Final Particle Size | The result of monomer addition and polymerization on the seed particles. | 100-200 nm mdpi.com |

| Particle Morphology | Typically spherical core-shell structures. | Can be influenced by the interfacial tension between the core, shell, and water. researchgate.net |

Compound Names

| Abbreviation | Full Name |

| p(PFCHMA) | Poly(this compound) |

| TEM | Transmission Electron Microscopy |

| DLS | Dynamic Light Scattering |

Functional Material Applications and Performance Attributes of Perfluorocyclohexylmethyl Acrylate Polymers

Surface Engineering and High-Performance Coating Technologies

The incorporation of perfluorocyclohexylmethyl acrylate (B77674) into polymer structures is a key strategy for developing advanced coatings with tailored surface properties. The low surface energy imparted by the fluorinated groups is central to achieving high-performance characteristics.

Polymers containing perfluorocyclohexylmethyl acrylate are instrumental in the creation of superhydrophobic and oleophobic surfaces. Superhydrophobicity is characterized by a water contact angle greater than 150°, while oleophobicity refers to the repulsion of oils and other low-surface-tension liquids. nih.govresearchgate.net The principle behind this performance lies in the combination of low surface energy chemistry and specific surface topography.

The perfluorocyclohexyl groups in the polymer chain significantly lower the surface energy of a coating. This chemical property, combined with micro- and nano-scale surface roughness, can lead to the formation of a stable air layer (a plastron) at the solid-liquid interface, preventing the wetting of the surface. google.com Research on fluorinated acrylate copolymers has shown that the structure of the polymer and the casting conditions can greatly influence the surface morphology and, consequently, the hydrophobic properties. For instance, random copolymers of perfluoroalkyl ethyl acrylate and methyl methacrylate (B99206) have been shown to form rougher surfaces, which is beneficial for achieving superhydrophobicity. researchgate.net

While specific data for poly(this compound) is not widely published, the performance of structurally similar fluorinated acrylate polymers provides insight into its expected properties. The bulky perfluorocyclohexyl group is anticipated to enhance the steric hindrance at the surface, further promoting the formation of a robust air-water interface and leading to excellent water and oil repellency.

Table 1: Comparison of Contact Angles for Different Polymer Surfaces This table is generated based on typical values for the polymer classes mentioned and is for illustrative purposes.

| Polymer | Water Contact Angle (°) | Oil Contact Angle (°) |

|---|---|---|

| Poly(methyl methacrylate) | 70-75 | < 10 |

| Poly(perfluoroalkyl acrylate) | 110-120 | 60-70 |

The water and oil repellent properties of polymers containing this compound make them highly effective for treating textiles, paper, and leather. pca.state.mn.us These materials are often treated with fluorinated polymers to impart stain resistance and water repellency without significantly altering their feel or appearance. pca.state.mn.us

In the textile industry, these polymers can be applied as a finish to fabrics to create a durable protective layer. pca.state.mn.us This treatment prevents water and oil-based stains from penetrating the fibers, making them easier to clean. pca.state.mn.us Similarly, in the paper industry, coatings based on fluorinated acrylates can be used to produce water- and grease-resistant paper for food packaging and other specialized applications. For leather goods, such coatings offer protection against water damage and staining, thereby extending the life and preserving the appearance of the product. The application of these polymers is typically done during the finishing stage of the manufacturing process. pca.state.mn.us

The principles of surface energy manipulation that lead to hydrophobicity can also be applied to the design of antifogging and antifouling materials.

Antifogging: While highly hydrophobic surfaces can prevent fogging by causing water to form discrete droplets that can be easily shed, another approach to creating antifogging coatings involves making the surface superhydrophilic. However, for certain applications, a low-adhesion hydrophobic surface is desirable. Polymers with this compound can contribute to coatings that reduce the tendency of water to condense and form a light-scattering film.

Antifouling: Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant problem in marine environments. Low-surface-energy coatings based on fluoropolymers have been a key area of research for developing non-toxic, foul-release coatings. The principle is that the low surface energy of the coating minimizes the adhesion strength of marine organisms, allowing them to be removed by the force of water flow. Silyl acrylate copolymers have been successfully used in self-polishing copolymer (SPC) antifouling paints, and the incorporation of bulky fluorinated groups like perfluorocyclohexyl can further enhance the foul-release properties. akzonobel.com

Advanced Adhesives and Sealant Formulations

Acrylate and methacrylate monomers are widely used in the formulation of adhesives and sealants due to their excellent adhesion to a variety of substrates and their rapid curing rates. specialchem.com The incorporation of this compound into an adhesive or sealant formulation can impart specialized properties. The low surface energy can be beneficial in applications requiring controlled adhesion or release properties. Furthermore, the chemical resistance and thermal stability of the perfluorinated moiety can enhance the durability of the adhesive or sealant in harsh environments.

In some formulations, the addition of an epoxy-containing acrylate or methacrylate to an acrylic adhesive has been shown to improve the hot strength of the adhesive. google.com While not directly involving this compound, this demonstrates the principle of modifying acrylic adhesive properties through the incorporation of functional comonomers. The bulky and chemically stable nature of the perfluorocyclohexyl group could be leveraged to improve the performance of adhesives and sealants in demanding applications. Acrylate-based sealants are known for their versatility and are available in various formulations, including fire-retardant and heat-resistant options. dl-chem.com

Specialized Polymeric Systems

The unique properties of this compound also make it a valuable component in the synthesis of specialized polymeric systems beyond coatings and adhesives.

While this compound is an acrylate monomer and not directly a precursor for polyesters in the traditional sense (which are typically formed from diols and diacids), it can be incorporated into polyester-based systems through various methods. For instance, it can be used as a reactive diluent in unsaturated polyester (B1180765) resins that are cured via free-radical polymerization. In such systems, the acrylate group would copolymerize with the unsaturated sites in the polyester backbone, incorporating the fluorinated side chains into the final crosslinked network.

More broadly, this compound is a versatile monomer for copolymerization with a wide range of other vinyl monomers. This allows for the synthesis of copolymers with a precisely tuned balance of properties. For example, copolymerizing it with monomers like methyl methacrylate could yield materials with a combination of optical clarity, mechanical strength, and low surface energy. mdpi.comnih.gov The introduction of fluorinated components into copolymers is a well-established method to impart properties such as thermal stability, chemical resistance, and a low refractive index. researchgate.net The synthesis of such copolymers can be achieved through various techniques, including free-radical polymerization. researchgate.net

Table 2: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Methyl methacrylate |

| Perfluoroalkyl ethyl acrylate |

| Silyl acrylate |

| Epoxy acrylate |

Utilization in Affinity Chromatography as a Lysine-Binding Moiety

The application of this compound polymers as a stationary phase for lysine-binding in affinity chromatography is a speculative area with limited direct research. However, the unique properties of fluorinated compounds suggest a potential for such applications. Affinity chromatography relies on specific, reversible interactions between a target molecule (in this case, lysine) and a ligand immobilized on a solid support. thermofisher.com

The principle behind using a fluorinated moiety for lysine (B10760008) binding would likely involve a combination of hydrophobic and electrostatic interactions. The highly hydrophobic nature of the perfluorocyclohexyl group could create a favorable environment for the nonpolar portion of the lysine side chain. Furthermore, the electron-withdrawing nature of the fluorine atoms can create a partial positive charge on adjacent carbon atoms, potentially leading to electrostatic interactions with the negatively charged carboxylate group of lysine under specific pH conditions.

Research into the interactions of perfluoroalkyl substances with proteins has shown that these compounds can bind to proteins, and in some cases, specific lysine residues have been identified as being at or near the binding sites. scispace.com This suggests that fluorinated materials can indeed interact with lysine residues. However, studies specifically employing poly(this compound) as a lysine-binding affinity matrix have not been reported. The development of such a system would require significant research to optimize the binding and elution conditions, such as pH and ionic strength, to achieve selective lysine separation. researchgate.netresearchgate.net

Table 1: General Principles of Affinity Chromatography for Amino Acid Separation

| Parameter | Description | Relevance to PFCMA-based Sorbents |

| Ligand | A molecule that binds specifically to the target molecule. | The perfluorocyclohexyl group would act as the ligand. |

| Matrix | An inert, porous solid support to which the ligand is attached. | A polymer of PFCMA or a PFCMA-coated support. |

| Binding | The specific, reversible interaction between the ligand and the target. | Potentially a combination of hydrophobic and electrostatic interactions with lysine. |

| Elution | The process of releasing the target molecule from the ligand. | Achieved by changing buffer conditions (e.g., pH, ionic strength) to disrupt the binding interactions. |

Emerging Applications in Materials Science and Life Science

The distinct properties of polymers containing the perfluorocyclohexyl group are paving the way for their exploration in several cutting-edge areas of materials and life sciences.

Integration in Biomaterial Design

The integration of this compound into biomaterial design is an area of growing interest, particularly in fields like dental and medical device applications. The inherent hydrophobicity and chemical resistance of fluoropolymers can be advantageous in creating biocompatible and biostable materials. platypustech.com

In dentistry, for example, acrylate-based polymers are widely used in composites and dentures. nih.gov The incorporation of fluorinated monomers like PFCMA could potentially enhance the material's resistance to degradation in the oral environment, which is a complex interplay of chemical and enzymatic activities. mdpi.com While specific studies on PFCMA in dental composites are not prevalent, the general trend in the field is to modify the polymer matrix to improve longevity and reduce the release of potentially toxic components. nih.gov

The low surface energy of PFCMA polymers could also be beneficial in reducing protein and bacterial adhesion on the surface of medical implants, a critical factor in preventing implant-associated infections. However, extensive biocompatibility and in-vivo studies would be required to validate the suitability of PFCMA for such applications.

Use in Microelectronics

Fluoropolymers are critical materials in the microelectronics industry due to their excellent dielectric properties, high thermal stability, and chemical inertness. anr.frnih.gov These properties are essential for the fabrication of semiconductors and other electronic components. Polymers derived from PFCMA are being explored for their potential use as low-dielectric constant (low-k) materials and as protective coatings.

The low polarizability of the C-F bond contributes to a low dielectric constant, which is crucial for reducing signal delay and power consumption in integrated circuits. researchgate.net The bulky and rigid structure of the perfluorocyclohexyl group can also create free volume within the polymer matrix, further lowering the dielectric constant.

Furthermore, the hydrophobicity and chemical resistance of PFCMA polymers make them suitable for use as protective coatings for electronic components, shielding them from moisture and corrosive chemicals. Their application in photolithography as a component of photoresists is also a possibility, where the fluorinated segments could enhance etch resistance. platypustech.complatypustech.com

Table 2: Potential Properties of Poly(this compound) for Microelectronics

| Property | Significance in Microelectronics | Potential Advantage of PFCMA Polymers |

| Dielectric Constant (k) | Lower k-values reduce signal delay and power consumption. | The high fluorine content and bulky structure are expected to result in a low k-value. |

| Thermal Stability | Materials must withstand high temperatures during fabrication and operation. | The strong C-F bonds generally lead to high thermal stability. researchgate.net |

| Chemical Resistance | Resistance to harsh chemicals used in fabrication processes. | Fluoropolymers are known for their excellent chemical inertness. |

| Hydrophobicity | Prevents moisture absorption which can affect electrical properties. | The perfluorinated group imparts high hydrophobicity. |

Exploration in Macromolecular Data Storage and Encryption

The concept of using macromolecules for data storage is a rapidly advancing field, with DNA being the most studied example. chemours.com However, synthetic polymers are also being explored as potential data storage media, offering advantages in terms of stability and the diversity of monomer units that can be used for encoding information. researchgate.netsigmaaldrich.com

Sequence-defined polymers, where the order of different monomers represents a specific code, could offer ultra-high-density data storage. duke.eduresearchgate.net The use of fluorinated monomers like PFCMA in such systems could be advantageous. The distinct mass of the perfluorocyclohexyl group would make it easily distinguishable from other non-fluorinated monomers in sequencing techniques like mass spectrometry, which is a common method for reading the stored information. sigmaaldrich.com

Furthermore, the chemical stability of fluoropolymers could ensure the long-term integrity of the stored data. While the synthesis of sequence-controlled polymers containing PFCMA presents significant challenges, the potential for creating robust and high-density information storage systems makes this an exciting area for future research. scispace.comnih.gov

Development of Self-Assembling Discrete Structures and Foldamers

The ability of molecules to self-assemble into well-defined, ordered structures is a fundamental principle in materials science and nanotechnology. Fluorinated compounds are known to exhibit unique self-assembly behaviors due to the strong phase separation between fluorinated and non-fluorinated segments. nih.govrsc.org

Polymers containing this compound, with their bulky, rigid, and highly fluorinated side chains, have the potential to self-assemble into discrete nanostructures such as micelles or vesicles in selective solvents. This behavior is driven by the solvophobic interactions of the perfluorocyclohexyl groups.

Another fascinating area is the development of "foldamers," which are synthetic oligomers that fold into specific, stable conformations, mimicking the secondary structures of proteins. sciencedaily.com The design of foldamers often relies on carefully controlled non-covalent interactions between monomer units. duke.edu The rigid structure of the perfluorocyclohexyl group could be used to induce specific folding patterns in oligomers containing PFCMA. Research into fluorinated foldamers is an emerging field with the potential to create novel materials with unique recognition and catalytic properties. anr.fr While specific examples of PFCMA-based foldamers have not yet been reported, the principles of foldamer design suggest that this monomer could be a valuable building block for creating new folded architectures. nih.gov

Theoretical and Computational Investigations of Perfluorocyclohexylmethyl Acrylate Systems

Elucidation of Structure-Property Relationships through Computational Chemistry

Computational chemistry provides a fundamental understanding of how the specific molecular structure of perfluorocyclohexylmethyl acrylate (B77674) influences the macroscopic properties of its corresponding polymer. Quantum chemistry methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and energetics of the monomer and its oligomers. nih.gov These calculations can reveal key details about bond lengths, bond angles, and charge distributions, which are critical in determining the monomer's reactivity and the resulting polymer's conformational preferences.

For instance, DFT calculations can be used to determine the partial atomic charges on the atoms of the perfluorocyclohexylmethyl acrylate monomer. The highly electronegative fluorine atoms on the cyclohexyl ring create a strong dipole moment, significantly influencing the intermolecular interactions of the resulting polymer. This has a direct impact on properties such as surface energy and solubility.

Studies on similar fluorinated acrylate systems have shown that the length and structure of the fluorinated side chain are paramount in dictating the final properties of the material. nih.gov For polymers of this compound, the bulky and rigid perfluorocyclohexyl group is expected to impart a high degree of stiffness to the polymer backbone, influencing its thermal properties, such as the glass transition temperature (Tg). The strong electron-withdrawing nature of the perfluorinated ring also enhances the thermal stability of the polymer. researchgate.net

Computational studies can systematically explore the impact of subtle structural modifications. For example, the effect of isomeric forms of the perfluorocyclohexyl group or the introduction of different spacer groups between the acrylate and the fluorinated ring could be computationally modeled to predict their influence on polymer properties. This allows for a rational, in-silico design of monomers to achieve targeted material characteristics.

Molecular Dynamics Simulations for Understanding Polymer Behavior and Interactions

While quantum chemistry methods are excellent for understanding the properties of individual molecules or small molecular assemblies, Molecular Dynamics (MD) simulations are indispensable for probing the collective behavior of large numbers of molecules over time. youtube.com MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the investigation of the dynamic evolution of polymer chains and their interactions with their environment. youtube.com

For poly(this compound), MD simulations can be used to study the conformation of polymer chains in the bulk material and at interfaces. A key phenomenon that can be investigated is the microphase separation that occurs between the fluorinated side chains and the acrylate polymer backbone. nih.gov The simulations can visualize how the bulky, lipophobic perfluorocyclohexyl groups orient themselves to minimize contact with the more polar acrylate backbone, leading to the formation of distinct nano-domains.

Furthermore, MD simulations are crucial for understanding the interactions of these polymers with liquids. By simulating a droplet of water on a surface of poly(this compound), researchers can observe the molecular-level details of wetting and adhesion. These simulations can provide insights into the formation of a stable air-water interface, a key factor in achieving superhydrophobicity. The simulations can also be used to study the diffusion of small molecules, such as gases or solvents, through the polymer matrix, which is important for applications like barrier coatings. rsc.org

Computational Modeling of Surface Interactions and Wettability

The low surface energy and resulting hydrophobicity of poly(this compound) are among its most sought-after properties. Computational modeling is a powerful tool for understanding and predicting these surface phenomena. The surface properties of fluorinated polymers are largely dictated by the tendency of the fluorine-containing side chains to migrate to the polymer-air interface, thereby minimizing the surface free energy. researchgate.net

Computational models can quantify the surface energy of poly(this compound) and predict the contact angle of water and other liquids on its surface. This is often achieved by combining MD simulations with methods to calculate the work of adhesion between the liquid and the polymer surface. The results of these simulations can be directly compared with experimental contact angle measurements.

Moreover, computational models can explore the effect of surface roughness on wettability. By creating virtual surfaces with different topographies, researchers can investigate how micro- and nano-scale texturing can enhance the hydrophobic properties of poly(this compound), potentially leading to superhydrophobicity. These models can help in designing surfaces that exhibit the Cassie-Baxter state, where a liquid droplet sits (B43327) on top of a composite surface of solid and trapped air, leading to extremely high contact angles and low contact angle hysteresis.

The interaction of these surfaces with various substances can also be modeled. For instance, the adsorption of proteins or other biomolecules onto the surface can be simulated to assess the material's biocompatibility or its potential for anti-fouling applications. Similarly, the interaction with oils and other organic liquids can be modeled to evaluate its oleophobicity.

Data-Driven Approaches and Machine Learning for Material Design and Optimization

The vast amount of data that can be generated from both computational simulations and high-throughput experiments has paved the way for the application of data-driven approaches and machine learning (ML) in materials science. arxiv.orgresearchgate.net These techniques can accelerate the discovery and optimization of new materials by identifying complex patterns and relationships in the data that may not be apparent through traditional analysis methods. nih.gov

Predictive Modeling for Surface Wettability Enhancement

Machine learning models, such as artificial neural networks (ANNs) and random forests, can be trained on datasets containing information about the chemical structure of fluorinated polymers and their corresponding surface wettability properties. arxiv.orgchemrxiv.org For poly(this compound) systems, a dataset could include features such as the precise chemical composition of the polymer (e.g., copolymer ratios), the molecular weight, and descriptors of the surface topography. The target variable would be the experimentally measured or computationally predicted water contact angle.

Once trained, these models can rapidly predict the wettability of new, untested polymer formulations or surface structures. This predictive capability allows for the virtual screening of a large number of candidate materials, identifying the most promising candidates for experimental synthesis and testing. This significantly reduces the time and cost associated with the traditional trial-and-error approach to materials development.

A hypothetical workflow could involve generating a virtual library of copolymers of this compound with other monomers. The ML model would then predict the water contact angle for each copolymer, allowing researchers to focus their experimental efforts on the most promising candidates for achieving superhydrophobicity.

Parameter Optimization through Machine Learning Algorithms

Machine learning algorithms can also be used to optimize the parameters that influence the properties of poly(this compound) materials. For example, in the synthesis of a coating formulation, parameters such as the concentration of the polymer, the type of solvent, and the curing conditions can all affect the final surface properties.

An ML model can be trained on experimental data where these parameters have been systematically varied. The model can then identify the optimal combination of parameters to achieve a desired outcome, such as maximizing the water contact angle or minimizing the contact angle hysteresis. This can be framed as an optimization problem where the ML model serves as the objective function to be maximized or minimized.

For instance, a Bayesian optimization approach could be used to efficiently search the parameter space. This method uses a probabilistic model to predict the outcome of a given set of parameters and then intelligently selects the next set of parameters to test, aiming to find the optimum with a minimum number of experiments. This approach has been successfully applied to optimize the properties of other polymer systems and holds great promise for the development of advanced coatings based on this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Perfluorocyclohexylmethyl acrylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves esterification of perfluorocyclohexylmethanol with acrylic acid, often catalyzed by sulfuric acid or enzyme-mediated processes. Key factors include temperature control (60–80°C), inert atmospheres to prevent polymerization, and purification via vacuum distillation or chromatography. Impurities like unreacted monomers or residual catalysts are monitored using HPLC or GC-MS .

Q. Which spectroscopic and thermal analysis techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR, for structural confirmation), Fourier-Transform Infrared Spectroscopy (FTIR, to identify functional groups), and Differential Scanning Calorimetry (DSC, for thermal transitions) are standard. Thermogravimetric Analysis (TGA) quantifies thermal stability, with decomposition temperatures typically exceeding 200°C due to the fluorinated backbone .

Q. How do researchers assess the solubility and compatibility of this compound in polymer matrices?

- Methodological Answer : Solubility parameters (Hansen or Hildebrand) are calculated using group contribution methods. Compatibility is tested via phase separation studies (optical microscopy) and rheological measurements. Fluorinated solvents like perfluorooctane are often used to enhance dispersion .

Advanced Research Questions

Q. How can a central composite design optimize the performance of this compound in hydrophobic coatings?

- Methodological Answer : Variables like monomer concentration (10–30 wt%), curing temperature, and crosslinker ratio are tested. Responses include water contact angle (>110° for hydrophobicity) and pencil hardness (H–2H range). Statistical models (e.g., ANOVA) identify interactions between variables, enabling property optimization .

Q. What methodologies resolve contradictions in environmental persistence data for this compound?

- Methodological Answer : Discrepancies arise from matrix effects (soil vs. water) or analytical limits. Standardized protocols include:

- Sample Preparation : Solid-phase extraction (SPE) for aqueous matrices; Soxhlet extraction for solids.

- Detection : LC-MS/MS with isotope-labeled internal standards to mitigate matrix interference.

- Half-life Calculations : Controlled photolysis (UV irradiation) and biodegradation (OECD 301F test) under varying pH/temperature .

Q. Which advanced techniques detect trace this compound in environmental samples?

- Methodological Answer : High-resolution mass spectrometry (HRMS) paired with ion mobility separation distinguishes structural isomers. For air sampling, thermal desorption-GC/MS quantifies volatile degradation products. Detection limits <1 ng/L require stringent blank controls to avoid cross-contamination .

Q. How should degradation studies be designed to evaluate this compound’s stability under extreme conditions?

- Methodological Answer : Accelerated aging tests include:

- Thermal Degradation : Isothermal TGA at 150–300°C to model long-term stability.

- Chemical Resistance : Exposure to strong acids/bases (pH 1–13) for 48h, followed by FTIR to detect ester bond hydrolysis.

- UV Stability : QUV accelerated weathering (ASTM G154) to assess photo-oxidation pathways .

Q. What safety protocols are mandated for handling this compound in labs?

- Methodological Answer : Regulatory guidelines (REACH, ECHA) require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。